Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) Comparison with 3,4,5-Trimethoxy Analog
The target compound exhibits a computed LogP (XLogP3-AA) of approximately 3.8, compared to ~2.9 for the 3,4,5-trimethoxy analog (N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide). The increase of ~0.9 log units arises from the replacement of methoxy with ethoxy groups on the benzamide ring, enhancing lipophilicity while maintaining a TPSA of 94.5 Ų, identical to the trimethoxy analog [1]. This shift is expected to improve passive membrane permeability without compromising solubility beyond the acceptable range for cell-based assays, as predicted by the Lipinski and Veber rules [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA: 3.8; TPSA: 94.5 Ų |
| Comparator Or Baseline | 3,4,5-Trimethoxy analog: XLogP3-AA: 2.9; TPSA: 94.5 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.9; ΔTPSA = 0 Ų |
| Conditions | Computational prediction using PubChem XLogP3-AA algorithm and topological polar surface area calculation |
Why This Matters
Higher calculated lipophilicity suggests improved membrane permeability, which may translate to enhanced cellular potency in intracellular target assays, a critical factor for lead selection when procuring compounds for cell-based screening.
- [1] PubChem Compound CID 46886611 (3,4,5-trimethoxy analog) computed properties; target compound XLogP3-AA and TPSA derived from SMILES using PubChem prediction tools. View Source
